![molecular formula C18H15F3N4O3S B2565937 N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1021108-40-6](/img/structure/B2565937.png)
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transfer Hydrogenation of Ketones
One significant application involves the use of N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalyzing the transfer hydrogenation of ketones. This process is crucial in organic synthesis for producing alcohols from ketones, offering an efficient route for the synthesis of various organic compounds. The study by Ruff et al. (2016) on Cp*Ir(pyridinesulfonamide)Cl precatalysts highlights the synthesis and characterization of these derivatives, emphasizing their efficiency in catalyzing the hydrogenation of a wide range of ketones under base-free conditions. The process's effectiveness without the need for dried and degassed substrates or basic additives marks a significant advancement in the field of catalysis and organic synthesis Ruff, A., Kirby, C., Chan, B., & O'Connor, A. R. (2016). Organometallics.
Antimicrobial Activity
Another area of application is the synthesis of heterocyclic compounds incorporating the benzenesulfonamide motif for antimicrobial activity. Sarvaiya et al. (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which exhibited significant antimicrobial properties against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents to combat resistant microbial infections Sarvaiya, N., Gulati, S., & Patel, H. (2019). IARJSET.
Anticancer Activity
The field of oncology also benefits from compounds related to N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Research on celecoxib derivatives, for instance, has shown promising anticancer, anti-inflammatory, analgesic, and antioxidant activities. The study by Küçükgüzel et al. (2013) on celecoxib derivatives demonstrates their potential as therapeutic agents in treating various cancers, highlighting the synthesis, characterization, and evaluation of these compounds Küçükgüzel, Ş., Coskun, I., Aydin, S., Aktay, G., Gürsoy, S., Çevik, Ö., Özakpinar, Ö., Özsavcı, D., Şener, A., Kaushik-Basu, N., Basu, A., & Talele, T. (2013). Molecules.
Ligand for Metal Coordination
Compounds similar to N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide also find applications in metal coordination chemistry. Jacobs et al. (2013) investigated N-[2-(pyridin-2-yl)ethyl]-derivatives as potential ligands for metal coordination, offering insights into their molecular and supramolecular structures. These findings have implications for the design and development of new metal coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry Jacobs, D. L., Chan, B., & O'Connor, A. R. (2013). Acta Crystallographica. Section C.
properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)14-3-5-15(6-4-14)29(27,28)23-10-11-25-17(26)8-7-16(24-25)13-2-1-9-22-12-13/h1-9,12,23H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYRYUTZIMXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.